molecular formula C7H7F3N2O B1399527 2-Amino-6-(trifluoromethyl)pyridine-3-methanol CAS No. 890302-66-6

2-Amino-6-(trifluoromethyl)pyridine-3-methanol

Cat. No. B1399527
CAS RN: 890302-66-6
M. Wt: 192.14 g/mol
InChI Key: DYQSKFWEGPKVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is a substrate used in a one-pot synthesis of the corresponding 7-aza-indole . It is also involved in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 .


Molecular Structure Analysis

The molecular formula of “2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is C6H5F3N2 . Its molecular weight is 162.11 . The SMILES string representation is Nc1cccc(n1)C(F)(F)F .


Physical And Chemical Properties Analysis

“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is a solid at 20 degrees Celsius . It has a melting point range of 85.0 to 89.0 degrees Celsius . It is soluble in methanol .

Scientific Research Applications

Agrochemicals Synthesis

2-Amino-6-(trifluoromethyl)pyridine-3-methanol: is a key intermediate in the synthesis of various agrochemicals. The trifluoromethylpyridine (TFMP) derivatives, including this compound, are primarily used for the protection of crops from pests . The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics contribute to the biological activities of these derivatives .

Pharmaceutical Industry

In the pharmaceutical sector, TFMP derivatives are incorporated into active ingredients. This compound’s derivatives have been used in several pharmaceutical products that have received market approval, and many more are undergoing clinical trials . The TFMP moiety’s presence is crucial due to its impact on the biological activities and physical properties of the compounds .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, 2-Amino-6-(trifluoromethyl)pyridine-3-methanol derivatives are also utilized in veterinary products. Two veterinary products containing the TFMP moiety have been granted market approval, indicating its significance in animal health .

Organic Synthesis Intermediates

This compound serves as an intermediate for the synthesis of various organic compounds. Its derivatives are in high demand, especially for synthesizing crop-protection products . The development of novel methods for synthesizing these intermediates is a significant area of research.

Human 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors

2-Amino-6-(trifluoromethyl)pyridine-3-methanol: is involved in the synthesis of inhibitors for human 11β-hydroxysteroid dehydrogenase type 1 . This enzyme plays a role in steroid hormone metabolism, and inhibitors can be useful for treating various metabolic disorders.

Development of Novel Pesticides and Insecticides

The trifluoromethylpyridine moiety is a common functional group in many pesticides and insecticides. Derivatives of 2-Amino-6-(trifluoromethyl)pyridine-3-methanol are valuable for developing new types of pesticides and insecticides to enhance therapeutic activity .

Safety and Hazards

“2-Amino-6-(trifluoromethyl)pyridine-3-methanol” is considered hazardous. It is toxic if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical . If swallowed, it is advised to immediately call a poison center or doctor .

properties

IUPAC Name

[2-amino-6-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)5-2-1-4(3-13)6(11)12-5/h1-2,13H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYQSKFWEGPKVNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CO)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(trifluoromethyl)pyridine-3-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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